molecular formula C18H24N2OS B11993844 N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide

N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide

Cat. No.: B11993844
M. Wt: 316.5 g/mol
InChI Key: KFGIRDIGECDOTJ-UHFFFAOYSA-N
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Description

N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is a complex organic compound featuring a thiazole ring, a benzyl group, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide typically involves the formation of the thiazole ring followed by the attachment of the benzyl and heptanamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with 2-bromoacetyl chloride can form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with heptanoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-1,3-thiazol-2-YL)acetamide
  • N-(5-(4-Methylphenyl)-1,3-thiazol-2-YL)butanamide
  • N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)octanamide

Uniqueness

N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is unique due to its specific combination of the thiazole ring, benzyl group, and heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H24N2OS

Molecular Weight

316.5 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]heptanamide

InChI

InChI=1S/C18H24N2OS/c1-3-4-5-6-7-17(21)20-18-19-13-16(22-18)12-15-10-8-14(2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,19,20,21)

InChI Key

KFGIRDIGECDOTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C

Origin of Product

United States

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